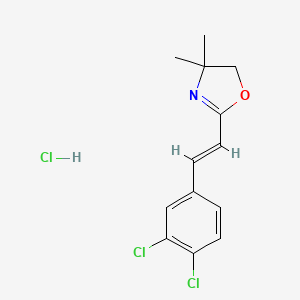
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorostyryl group attached to an oxazoline ring, which is further stabilized by a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride typically involves the following steps:
Formation of the Dichlorostyryl Intermediate: This step involves the reaction of 3,4-dichlorobenzaldehyde with a suitable base to form the corresponding styryl intermediate.
Cyclization to Oxazoline: The styryl intermediate is then reacted with 2-amino-2-methylpropanol under acidic conditions to form the oxazoline ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The dichlorostyryl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce saturated alkyl derivatives.
Scientific Research Applications
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride involves its interaction with specific molecular targets. The dichlorostyryl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxazoline ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline
- (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-thiazoline
- (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-imidazoline
Uniqueness
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is unique due to its specific combination of a dichlorostyryl group and an oxazoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
100098-74-6 |
|---|---|
Molecular Formula |
C13H14Cl3NO |
Molecular Weight |
306.6 g/mol |
IUPAC Name |
2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C13H13Cl2NO.ClH/c1-13(2)8-17-12(16-13)6-4-9-3-5-10(14)11(15)7-9;/h3-7H,8H2,1-2H3;1H/b6-4+; |
InChI Key |
SZOXXJJUIIDFGC-CVDVRWGVSA-N |
Isomeric SMILES |
CC1(COC(=N1)/C=C/C2=CC(=C(C=C2)Cl)Cl)C.Cl |
Canonical SMILES |
CC1(COC(=N1)C=CC2=CC(=C(C=C2)Cl)Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















